Heptanal

Catalog No.
S580544
CAS No.
111-71-7
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptanal

CAS Number

111-71-7

Product Name

Heptanal

IUPAC Name

heptanal

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h7H,2-6H2,1H3

InChI Key

FXHGMKSSBGDXIY-UHFFFAOYSA-N

SMILES

CCCCCCC=O

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
0.01 M
1.25 mg/mL at 25 °C
Miscible with alcohol, ether. Soluble in 3 volumes of 60% alcohol.
1:12 IN 50% ALC, 1:4 IN 60% ALC, 1:2 IN 70% ALC
Slightly soluble in carbon tetrachloride; miscible with ethanol, ethyl ether
In water, 1,250 mg/L at 25 °C
slightly soluble in water; miscible with alcohol, ether, fixed oils
1 ml in 2 ml 70% alcohol (in ethanol)

Synonyms

1-Heptaldehyde; Enanthal; Enanthaldehyde; Enanthic aldehyde; Enanthole; Heptaldehyde; Heptanaldehyde; Heptyl aldehyde; NSC 2190; Oenanthal; Oenanthaldehyde; Oenanthic Aldehyde; Oenanthol; n-Heptaldehyde; n-Heptanal; n-Heptylaldehyde

Canonical SMILES

CCCCCCC=O

Biomarker for Lung Cancer:

Studies have shown elevated levels of heptanal in the blood and exhaled breath of individuals with lung cancer compared to healthy individuals. This suggests that heptanal could potentially be used as a non-invasive biomarker for early lung cancer detection. [Source: Determination of hexanal and heptanal in saliva samples by an adapted magnetic headspace adsorptive microextraction for diagnosis of lung cancer - PubMed ]

Material for Sensor Development:

Researchers are investigating the potential of heptanal for developing sensors for various applications. For instance, studies have explored the use of heptanal for detecting volatile organic compounds (VOCs) associated with COVID-19 in exhaled breath. [Source: Atomic structures of heptanal (C7H14O), hexanal (C6H12O), pentanal... | Download Scientific Diagram - ResearchGate ]

Heptanal, also known as n-heptanal or enanthal, is a medium-chain aldehyde with the molecular formula C7H14OC_7H_{14}O and a molecular weight of approximately 114.18 g/mol. It is classified as a fatty aldehyde, characterized by a seven-carbon chain terminating in an aldehyde functional group. Heptanal appears as a colorless liquid with a strong fruity odor, making it valuable in the fragrance industry. It is hydrophobic and practically insoluble in water, but miscible with alcohols and other organic solvents . Heptanal is naturally present in various foods, including corn, tea, and sweet oranges, and is considered a potential biomarker for the consumption of these foods .

Heptanal poses several safety hazards:

  • Flammability: Heptanal is a flammable liquid with a low flash point, requiring proper handling and storage precautions to avoid fire hazards [].
  • Toxicity: While detailed toxicity data is limited, heptanal may irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Reactivity: Heptanal can react with oxidizing agents, releasing heat and potentially causing fires or explosions [].

  • Aldol Condensation: Heptanal can undergo aldol condensation with benzaldehyde to form jasminaldehyde, particularly when using solid base catalysts such as Mg-Al mixed oxides .
  • Knoevenagel Reaction: In this reaction, heptanal reacts with benzaldehyde under basic conditions to yield alpha-pentylcinnamaldehyde, commonly used in perfumery .
  • Hydrogenation: Full hydrogenation of heptanal leads to the formation of 2-pentylnonan-1-ol, which can also be synthesized via the Guerbet reaction from heptanol .

Heptanal has been associated with various biological activities. It is found in all eukaryotes and has been linked to several diseases, including ulcerative colitis, Crohn's disease, uremia, and nonalcoholic fatty liver disease. Additionally, it has been implicated in metabolic disorders such as celiac disease . Despite its potential toxicity at high concentrations, heptanal's natural occurrence in foods suggests it may play roles in flavor and aroma profiles.

Heptanal can be synthesized through various methods:

  • Pyrolytic Cleavage: One method involves the pyrolytic cleavage of ricinoleic acid esters (Arkema method) to produce heptanal on a larger scale.
  • Hydroformylation: Another method is the hydroformylation of 1-hexene using rhodium 2-ethylhexanoate as a catalyst (Oxea method), which also incorporates 2-ethylhexanoic acid for efficiency .
  • Oxidation of Heptan-1-ol: Heptanal can be produced from the oxidation of heptan-1-ol, where the hydroxyl group is converted into an aldehyde functional group .

Heptanal has diverse applications across various industries:

  • Fragrance Industry: Due to its fruity odor, heptanal is widely used as a fragrance component in perfumes and cosmetics.
  • Food Industry: It contributes to flavor profiles in certain foods and beverages.
  • Chemical Industry: Heptanal serves as a precursor for synthesizing other chemicals and compounds used in industrial applications .

Heptanal shares structural similarities with several other aldehydes. Here are some comparable compounds:

CompoundFormulaUnique Features
HexanalC6H12OSix-carbon chain; often used in flavoring agents.
OctanalC8H16OEight-carbon chain; known for its strong odor.
NonanalC9H18ONine-carbon chain; commonly found in citrus oils.
DecanalC10H20OTen-carbon chain; used extensively in fragrances.

Heptanal's uniqueness lies in its specific seven-carbon structure and its distinct fruity aroma profile that differentiates it from both shorter and longer-chain aldehydes. Its applications in both food flavoring and perfumery further highlight its significance within this class of compounds .

Pyrolytic Cleavage of Ricinoleic Acid Derivatives

The pyrolytic decomposition of ricinoleic acid esters, particularly methyl ricinoleate derived from castor oil, remains a cornerstone of heptanal production. This process involves rapid vaporization of the ester at 400–650°C in the presence of a thermally stable medium (e.g., molten lead or quartz sand), followed by immediate condensation to minimize secondary reactions. Key parameters include:

  • Temperature Optimization: Yields peak at 500–600°C, with higher temperatures accelerating ricinoleate conversion but also promoting heptanal degradation. For instance, pyrolysis at 550°C achieves a 42.3% conversion of methyl ricinoleate, yielding 16.12% heptanal and 28.8% undecylenic acid methyl ester (UAME).
  • Residence Time: Short vapor-phase residence (<1 second) prevents thermal decomposition, as demonstrated by Gregory et al., who achieved 210 g heptanal per kg of castor oil using a molten lead reactor.
  • Reactor Design: Continuous-feed systems with recycling of non-converted esters improve overall efficiency. A 20 cc heated zone processing 200 g/hour of methyl ricinoleate yields 170 g pure heptanal post-distillation.

Table 1: Pyrolysis Performance Under Varied Conditions

Temperature (°C)Feed Rate (kg/hr·L)Heptanal Yield (%)UAME Yield (%)
5001016.128.8
550819.533.5
600615.225.4

Recent advances in fast pyrolysis (heating rates >100°C/s) further enhance selectivity, reducing dehydration byproducts like 9,12-octadecadienoic acid. Density functional theory (DFT) calculations confirm that the C11–C12 bond in methyl ricinoleate is the weakest (bond dissociation energy: 287.72 kJ/mol), favoring heptanal and UAME formation.

Hydroformylation of 1-Hexene: Rhodium-Catalyzed Mechanisms

Hydroformylation of 1-hexene using rhodium catalysts offers a petrochemical route to heptanal, producing linear (n-heptanal) and branched (2-methylhexanal) isomers. The mechanism involves:

  • Catalyst Activation: Rhodium precursors (e.g., Rh(CO)₂(acac)) react with syngas (CO/H₂) to form active HRh(CO)₃ species.
  • Olefin Coordination: 1-Hexene binds to rhodium, followed by migratory insertion into the Rh–H bond.
  • CO Insertion and Reductive Elimination: Alkylrhodium intermediates react with CO, forming acyl complexes that release heptanal upon hydrogenolysis.

Key Factors Influencing Selectivity:

  • Ligand Effects: Bulky phosphine ligands (e.g., tris(3-trifluoromethylphenyl)phosphine) increase linear-to-branched (n/iso) ratios from 2:1 to 4:1 by sterically hindering branched pathway transition states.
  • Solvent Systems: Supercritical CO₂ enhances mass transfer and reduces side reactions compared to organic solvents, achieving 95% aldehyde yield at 80°C and 12 MPa.
  • Pressure and Temperature: Higher CO pressures (1.2–1.8 atm) suppress isomerization to 2-hexene, while temperatures >100°C favor thermodynamic control over branched products.

Table 2: Hydroformylation Performance with Rhodium Catalysts

Catalyst Systemn/iso RatioTotal Yield (%)Conditions
Rh/2-ethylhexanoate3.2:18880°C, 1.5 MPa CO/H₂
Rh/tris(CF₃-C₆H₄)₃P in scCO₂4.1:195100°C, 12 MPa
RhCl₃/poly(4-vinylpyridine)2.7:17670°C, 0.6 MPa CO/H₂

Distillation-Based Isolation from Natural Oils: Optimization Strategies

While synthetic routes dominate industrial production, heptanal occurs naturally in castor oil (0.2–0.5%) and citrus essential oils (e.g., 0.1% in Citrus limon). Isolation involves:

  • Fractional Distillation: Castor oil distillation at 15 mmHg separates heptanal (b.p. 155°C) from glycerol and ricinoleic acid residues. Modern systems achieve 90% purity via multistage vacuum distillation.
  • Stabilization: Heptanal’s oxidation sensitivity necessitates inert gas (N₂) blanketing and antioxidant additives (e.g., 100 ppm hydroquinone).
  • Byproduct Valorization: Undecylenic acid co-produced during pyrolysis is diverted to polymer or antifungal agent synthesis, improving process economics.

Challenges: Natural isolation is limited by low yields (<1% from ylang-ylang oil) and competition from synthetic methods. However, consumer demand for “natural” fragrances drives optimization of enzymatic extraction and membrane separation techniques.

The oxidation of heptanal by eighteen-crown-six-ether-solubilized potassium permanganate exhibits distinctive kinetic behavior that varies significantly with the choice of organic solvent [1]. Research conducted using benzene and methylene chloride as reaction media has revealed fundamental differences in reaction mechanisms and thermodynamic parameters [1].

In both benzene and methylene chloride solvents, the oxidation of heptanal follows first-order kinetics with respect to both the permanganate ion concentration and the heptanal substrate concentration [1]. This contrasts markedly with the oxidation behavior of alkenes such as one-octene, which demonstrates solvent-dependent kinetic orders [1]. The measured rate law for heptanal oxidation in both solvents is expressed as: Rate = k_observed [permanganate][heptanal] [1].

The stoichiometry of the reaction remains consistent across both solvent systems, with one mole of permanganate ion oxidizing two moles of heptanal to produce heptanoate as the exclusive product [1]. This stoichiometric relationship was confirmed through infrared spectroscopic analysis, which identified characteristic carboxylate ion stretching bands at 1556 wavenumbers per centimeter and a weaker band at 1415.7 wavenumbers per centimeter [1].

Table 1: Kinetic Parameters for Heptanal Oxidation by Crown Ether-Solubilized Permanganate

SolventOrder with respect to permanganateOrder with respect to heptanalActivation Energy (kJ/mol)Standard Enthalpy ΔH° (kJ/mol)Standard Entropy ΔS° (J/mol·K)Standard Free Energy ΔG° (kJ/mol)Stoichiometry (mol permanganate : mol heptanal)
Benzene1166.7264.2114.9460.061:2
Methylene chloride1140.2937.82-121.2273.921:2

The activation parameters demonstrate pronounced solvent effects on the reaction thermodynamics [1]. The activation energy in benzene (66.72 kilojoules per mole) significantly exceeds that observed in methylene chloride (40.29 kilojoules per mole) [1]. The standard entropy change provides particularly revealing insights into the transition state structure, with a positive value in benzene (14.94 joules per mole per kelvin) indicating a less ordered transition state, while the negative value in methylene chloride (-121.22 joules per mole per kelvin) suggests a more highly ordered transition state [1].

The proposed mechanistic pathway involves the initial formation of a permanganate ester intermediate through the slow addition of permanganate ion to heptanal [1]. This intermediate subsequently reacts with another heptanal molecule to yield a diester species, which upon hydrolysis produces the final heptanoate product [1]. The mechanism successfully accounts for both the observed kinetic behavior and the measured stoichiometry of two moles of aldehyde consumption per mole of permanganate [1].

Additional kinetic investigations have examined the oxidation of aldehydes by permanganate under various conditions [2] [3]. Studies utilizing benzyltrimethylammonium chlorobromate as an oxidizing agent have demonstrated that aldehyde hydration significantly influences reaction kinetics, with rate constants varying substantially between hydrated and free aldehyde forms [4]. The correlation of oxidation rates with Taft sigma substituent constants provides evidence for electronic effects governing aldehyde reactivity patterns [4].

Photooxidation Pathways: Norrish Type I/II Processes and Quantum Yield Analysis

The photooxidation of n-heptanal in air proceeds through well-characterized Norrish Type I and Type II photochemical processes, with quantum yields that exhibit both wavelength and pressure dependencies [5]. Comprehensive studies have established that heptanal photolysis produces two primary radical channels and one molecular elimination channel [5].

The Norrish Type I process involves homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, yielding hexyl radicals and formyl radicals [6] [5]. This α-cleavage reaction occurs following n→π* electronic excitation and subsequent intersystem crossing to the triplet state [6] [7]. The formyl radical quantum yields from n-heptanal photolysis have been precisely measured at multiple wavelengths using cavity ring-down spectroscopy [8].

Table 2: Wavelength-Dependent HCO Quantum Yields from n-Heptanal Photolysis

Wavelength (nm)HCO Quantum YieldUncertainty (±)Process
3050.140.04Norrish Type I
3100.150.06Norrish Type I
3150.100.01Norrish Type I
3200.110.02Norrish Type I

The Norrish Type II pathway involves intramolecular hydrogen abstraction from the gamma position by the excited carbonyl oxygen, forming a 1,4-diradical intermediate through a six-membered transition state [9]. This diradical can undergo either cyclization to form cyclobutanol derivatives or fragmentation to produce alkenes and enols [9]. For heptanal, the Type II process generates pentene and acetaldehyde through the fragmentation pathway [5] [8].

Pressure-dependent studies have revealed that total quantum yields decrease with increasing pressure due to collisional deactivation of photoexcited molecules [5]. At 100 Torr, the total quantum yield reaches 0.36 ± 0.03, while at 700 Torr it decreases to 0.31 ± 0.01 [5]. This pressure dependence follows Stern-Volmer kinetics, indicating competition between unimolecular photodissociation and collisional quenching processes [5].

Table 3: Pressure Dependence of n-Heptanal Photolysis Quantum Yields

Pressure (Torr)Total Quantum YieldUncertainty (±)Primary ChannelNorrish Type I YieldMolecular Channel Yield
1000.360.03Norrish Type I + II0.0310.118
7000.310.01Norrish Type I + II0.0310.118

The radical channel (C₆H₁₃CHO → C₆H₁₃ + HCO) exhibits quantum yields of approximately 0.031, while the molecular channel (C₆H₁₃CHO → C₅H₁₀ + CH₂CHOH) demonstrates significantly higher yields of 0.118 [5]. The product acetaldehyde-enol (CH₂CHOH) rapidly tautomerizes to acetaldehyde under atmospheric conditions [5].

Computational studies using semiempirical multi-reference configuration interaction methods have provided detailed insights into the photochemical dynamics of aldehydes [7]. These investigations reveal that Norrish Type I reactions typically occur within 10 picoseconds, while Type II processes require longer timescales exceeding 20 picoseconds [7]. The relative branching between Type I and Type II pathways (34% and 66%, respectively) aligns well with experimental observations for similar aliphatic aldehydes [7].

Recent research has expanded understanding of aldehyde photochemistry by identifying previously unexplored photolytic pathways that contribute to atmospheric hydrogen production [10] [11]. These studies demonstrate that aldehydes beyond formaldehyde and glyoxal can photodissociate to yield molecular hydrogen, with implications for global atmospheric hydrogen budgets [10].

Atmospheric Degradation: Role in Secondary Organic Aerosol (SOA) Formation

The atmospheric degradation of heptanal contributes significantly to secondary organic aerosol formation through multiple oxidation pathways that generate low-volatility products capable of partitioning to the particle phase [12] [13]. The primary atmospheric removal processes include hydroxyl radical reactions, photolysis, and to lesser extents, ozonolysis and nitrate radical chemistry [14] [12].

Hydroxyl radical abstraction represents the dominant atmospheric loss mechanism for heptanal under typical tropospheric conditions [15]. The reaction can occur at both the aldehydic hydrogen position and non-aldehydic positions along the carbon chain [13]. Abstraction from the aldehydic position leads to acyl radical formation, which rapidly adds oxygen to form acyl peroxy radicals [13]. These species can undergo various termination reactions with hydroperoxy radicals, nitric oxide, or other peroxy radicals to form heptanoic acid and other oxygenated products [12] [13].

Non-aldehydic hydrogen abstraction initiates autoxidation chain reactions that can produce highly oxygenated organic molecules through sequential intramolecular hydrogen shifts and oxygen additions [13]. Computational studies at the RCCSD(T)-F12a level have identified rapid 1,6 hydrogen shift reactions with rate coefficients exceeding 10⁴ per second, facilitating the formation of multiple oxygen-containing functional groups within individual molecules [13].

Table 4: Atmospheric Degradation Pathways of Heptanal and SOA Formation Potential

Reaction PathwayPrimary ProductsAtmospheric LifetimeSOA Formation Potential
OH radical abstraction (aldehydic H)Heptanoyl radical → Heptanoic acid~10 hoursHigh
OH radical abstraction (non-aldehydic H)Alkyl radical → Carbonyl compounds~12 hoursMedium
Photolysis - Norrish Type IHexyl radical + HCO radicalInstantaneous (sunlight)Low
Photolysis - Norrish Type IIPentene + AcetaldehydeInstantaneous (sunlight)Medium
OzonolysisAldehydes + dicarbonyls~daysHigh
Nitrate radical reactionNitrate esters~hours (night)Medium

Experimental chamber studies have demonstrated that aldehydes can rapidly form secondary organic aerosol precursors within seconds of oxidation initiation [13]. Flow reactor measurements show that heptanal oxidation products, including highly oxygenated monomers up to C₆H₁₁O₇ and accretion products C₁₂H₂₂O₉₋₁₀, form within three seconds under atmospherically relevant conditions [13].

The role of nitrogen oxides in modulating aldehyde-derived secondary organic aerosol formation has been extensively investigated [12]. Under high nitrogen oxide conditions, alpha-beta unsaturated aldehydes can form peroxy acyl nitrates that enhance aerosol yields through oligoester formation [12]. The nitrogen dioxide to nitric oxide ratio significantly influences the distribution of oxidation products, with higher ratios favoring the formation of hydroxynitrooxycarboxylic acids and dihydroxycarboxylic acid oligoesters [12].

Table 5: Rate Constants for Heptanal Atmospheric Reactions at 298K

ReactionRate ConstantUnitsReference/Method
Heptanal + OH (298K)2.96 × 10⁻¹¹cm³ molecule⁻¹ s⁻¹Structure-activity relationship
Heptanal + O₃ (298K)~1 × 10⁻¹⁸cm³ molecule⁻¹ s⁻¹Estimated
Heptanal + NO₃ (298K)~1 × 10⁻¹⁵cm³ molecule⁻¹ s⁻¹Estimated
Heptanal photolysis (j-value, clear sky)1-5 × 10⁻⁵s⁻¹Calculated from quantum yields
Heptanal + Cl (298K)~2 × 10⁻¹⁰cm³ molecule⁻¹ s⁻¹Estimated

Modeling studies incorporating detailed oxidation mechanisms have revealed that aldehyde-derived secondary organic aerosol formation exhibits strong dependencies on precursor concentrations and environmental conditions [16] [17]. Lower precursor concentrations tend to favor the formation of lower-volatility intermediates, resulting in higher aerosol yields [18]. Cross-reactions between peroxy radicals from different volatile organic compounds can contribute up to 39% of total aerosol formation in mixed precursor scenarios [18].

Physical Description

N-heptaldehyde appears as a colorless, oily liquid with a penetrating fruity odor. Insoluble in water and less dense than water. Hence floats on water. Flash point near 141°F. Used to make perfumes and pharmaceuticals.
Liquid
colourless to slightly yellow liquid/penetrating, oily odou

Color/Form

Oily colorless liquid

XLogP3

2.3

Boiling Point

307 °F at 760 mm Hg (NTP, 1992)
152.8 °C

Flash Point

95 °F (NTP, 1992)
48 °C (closed cup)

Vapor Density

3.9 (NTP, 1992) (Relative to Air)
3.9 (Air = 1)

Density

0.8495 at 68 °F (NTP, 1992)
d20 0.82
0.82162 g/cu cm at 25 °C
0.814-0.819

LogP

log Kow = 2.29 (est)

Odor

FATTY, PUNGENT ODOR
Penetrating fruity odo

Melting Point

-45 °F (NTP, 1992)
-43.3 °C
Mp -43.3 °
-43.3°C

UNII

92N104S3HF

GHS Hazard Statements

Aggregated GHS information provided by 1711 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (99.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3 mm Hg at 77 °F ; 5 mm Hg at 90.9° F (NTP, 1992)
3.52 mmHg
3.52 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

111-71-7

Associated Chemicals

Methyl hexanoate; 106-70-7

Wikipedia

Heptanal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Methods of Manufacturing

Obtained by distilling castor oil under reduced pressure; ... catalytic dehydration of ricinoleic acid methyl ester yields heptanal as cleavage product in almost quantitative yield.
PYROLYSIS OF CASTOR OIL TO N-HEPTANAL & UNDECYLENIC ACIDS; REACTION OF 1-HEXENE WITH CARBON MONOXIDE & HYDROGEN IN PRESENCE OF A RHODIUM CATALYST (OXO PROCESS)
Pyrolytic cleavage of ricinoleic acid.
Hydroformylation of 1-hexene in the presence of modified rhodium catalysts.
For more Methods of Manufacturing (Complete) data for N-HEPTANAL (6 total), please visit the HSDB record page.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Heptanal: ACTIVE
Flavor useful in: citrus, vegetable flavors, melon.

Analytic Laboratory Methods

Method: EPA-TSC/NERL 556; Procedure: gas chromatography with electron capture detector; Analyte: n-heptanal; Matrix: finished drinking water and raw source water; Detection Limit: 0.43 ug/L.
Method: EPA-OGWDW/TSC 556.1; Procedure: fast gas chromatography system equipped with an electron capture detector; Analyte: n-heptanal; Matrix: finished drinking water and raw source water; Detection Limit: 0.4 ug/L.
Method: NIOSH 2539; Procedure: gas chromatography, flame ionization detector and gas chromatography/mass spectrometry; Analyte: heptanal; Matrix: air; Detection Limit: 2 ug/sample.

Dates

Modify: 2023-08-15
Radhika et al. Chemical Sensing of DNT by engineered Olfactory Yeast Strain Nature Chemical Biology, doi: 10.1038/nchembio882, published online 6 May 2007 http://www.nature.com/naturechemicalbiology

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